molecular formula C7H9N3 B15199173 1-(Cyanomethyl)-3-methylazetidine-3-carbonitrile

1-(Cyanomethyl)-3-methylazetidine-3-carbonitrile

Cat. No.: B15199173
M. Wt: 135.17 g/mol
InChI Key: AXFMPAXXQAAGNO-UHFFFAOYSA-N
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Description

1-(Cyanomethyl)-3-methylazetidine-3-carbonitrile is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of two cyano groups and a methyl group attached to the azetidine ring. The unique structure of this compound makes it an interesting subject for research in various fields of chemistry and biology.

Preparation Methods

The synthesis of 1-(Cyanomethyl)-3-methylazetidine-3-carbonitrile can be achieved through several methods. One common approach involves the reaction of 3-methylazetidine with cyanomethyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the cyanomethyl group is introduced to the azetidine ring. Another method involves the cyclization of suitable precursors, such as cyanoacetamides, under specific reaction conditions to form the desired azetidine derivative .

Chemical Reactions Analysis

1-(Cyanomethyl)-3-methylazetidine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano groups into primary amines or other reduced forms.

    Substitution: The cyano groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(Cyanomethyl)-3-methylazetidine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Cyanomethyl)-3-methylazetidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The cyano groups can participate in various biochemical reactions, leading to the formation of reactive intermediates that can interact with cellular components. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-(Cyanomethyl)-3-methylazetidine-3-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the presence of two cyano groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H9N3

Molecular Weight

135.17 g/mol

IUPAC Name

1-(cyanomethyl)-3-methylazetidine-3-carbonitrile

InChI

InChI=1S/C7H9N3/c1-7(4-9)5-10(6-7)3-2-8/h3,5-6H2,1H3

InChI Key

AXFMPAXXQAAGNO-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C1)CC#N)C#N

Origin of Product

United States

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